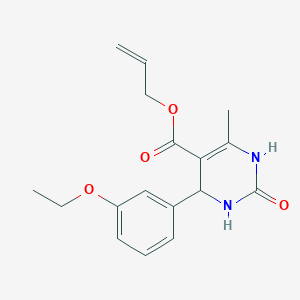![molecular formula C16H17IO3 B5084210 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors.
Wirkmechanismus
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene is a selective beta-2 adrenergic receptor antagonist, which means that it binds to and blocks the beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are located in various tissues, including the lungs, heart, and skeletal muscle. When activated by epinephrine or norepinephrine, beta-2 adrenergic receptors stimulate the production of cyclic AMP, which leads to various physiological and biochemical effects. By blocking the beta-2 adrenergic receptors, this compound inhibits the production of cyclic AMP and its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the lungs, which is a key mechanism in the treatment of asthma. It has also been shown to reduce the production of insulin in the pancreas, which is a potential target for the treatment of diabetes. This compound has also been shown to reduce the heart rate and blood pressure, which is a potential target for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which means that it has minimal off-target effects. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer. It also has a short half-life, which can make it difficult to maintain a steady concentration over time.
Zukünftige Richtungen
For the use of 1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene in scientific research include the development of new drugs that target beta-2 adrenergic receptors and investigation of the role of beta-2 adrenergic receptors in metabolic disorders.
Synthesemethoden
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene can be synthesized using a multi-step reaction process. The first step is the synthesis of 4-iodophenol, which is achieved by the iodination of phenol using iodine and sodium hydroxide. The second step is the synthesis of 3-(4-iodophenoxy)propylamine, which is achieved by the reaction of 4-iodophenol with propylene oxide and then with ammonia. The final step is the synthesis of this compound, which is achieved by the reaction of 3-(4-iodophenoxy)propylamine with 3-methoxybenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene has been widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in asthma, cardiovascular diseases, and metabolic disorders. This compound has also been used to study the pharmacology of beta-2 adrenergic receptors and to develop new drugs that target these receptors.
Eigenschaften
IUPAC Name |
1-iodo-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRMSPJQHAZNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084164.png)
![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)
![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)
![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5084199.png)
![2-isopropoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5084207.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![sodium 5-{[3-(2,5-dibromo-4-methylphenyl)-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl]amino}-2-methylbenzenesulfonate](/img/structure/B5084214.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)
